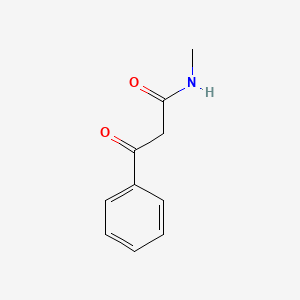

N-Methyl-3-oxo-3-phenylpropanamide

Description

Contextual Significance of β-Keto Amides in Contemporary Organic Synthesis

β-Keto amides are a class of organic compounds that have garnered considerable attention in modern organic synthesis. researchgate.net Their importance stems from the presence of multiple reactive sites within their molecular framework, which allows for a wide range of chemical transformations. researchgate.net This versatility makes them valuable building blocks for the construction of diverse and complex molecules, including various heterocyclic compounds. researchgate.net

The structure of a β-keto amide, characterized by a ketone group at the β-position relative to the amide carbonyl, provides a unique combination of electrophilic and nucleophilic centers. The carbonyl carbons of both the ketone and the amide are electrophilic, while the nitrogen atom and the enolizable α-carbon can act as nucleophiles. This dual reactivity is a key factor in their utility in a variety of synthetic applications.

In contemporary organic synthesis, β-keto amides are utilized in numerous reactions, including:

Cyclization and Domino Reactions: Their multiple reactive sites make them ideal substrates for tandem and multicomponent reactions, leading to the efficient synthesis of complex heterocyclic structures. researchgate.netchim.it

Asymmetric Synthesis: The development of catalytic asymmetric methods allows for the synthesis of enantioenriched β-keto amides, which are crucial intermediates in the preparation of chiral molecules. researchgate.net

Precursors to other Functional Groups: β-Keto amides can be readily converted into other important functional groups, such as β-hydroxy amides and amino acids, further expanding their synthetic utility. researchgate.netnih.gov

The ability to fine-tune the reactivity of β-keto amides through the choice of substituents on the amide nitrogen and the carbon backbone has made them indispensable tools for organic chemists. Their stability and ease of handling also contribute to their widespread use in both academic and industrial research.

Historical Perspective on β-Keto Amide Chemistry

The history of β-keto amides dates back to the late 19th century, with the first synthesis of 3-oxobutanamide by Duisberg in 1882. researchgate.net This initial discovery laid the groundwork for future investigations into the synthesis and reactivity of this class of compounds. Early research focused on understanding the fundamental properties of β-keto amides and their ester analogues, β-keto esters.

Over the decades, the field of β-keto amide chemistry has evolved significantly. Key milestones include:

The Claisen Condensation: This classic carbon-carbon bond-forming reaction, traditionally used for the synthesis of β-keto esters, was adapted for the preparation of β-keto amides. organic-chemistry.orgyoutube.com This provided a reliable method for accessing a variety of these compounds.

Development of Novel Synthetic Methods: Throughout the 20th and into the 21st century, chemists have developed numerous new and improved methods for the synthesis of β-keto amides. These include reactions involving diketenes, the use of coupling reagents for the direct amidation of β-keto acids, and transition-metal-catalyzed approaches. researchgate.netresearchgate.net

Emergence in Medicinal Chemistry: In recent years, the α-ketoamide and β-keto amide motifs have been recognized as privileged structures in medicinal chemistry, appearing in a wide range of biologically active compounds and drug candidates. acs.orgacs.org This has spurred further interest in the development of efficient and selective synthetic routes to these molecules.

The continuous development of new catalytic systems and synthetic methodologies has expanded the scope of β-keto amide chemistry, solidifying their role as essential building blocks in the art and science of organic synthesis. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-3-oxo-3-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-11-10(13)7-9(12)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPZJJGMSAFGCHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CC(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for N Methyl 3 Oxo 3 Phenylpropanamide and Analogous β Keto Amides

Traditional and Established Synthetic Routes

Established methods for constructing the β-keto amide framework often rely on condensation reactions that build the carbon skeleton and introduce the requisite functional groups. These routes have been refined over decades and remain fundamental in organic synthesis.

Condensation reactions are a cornerstone for the formation of β-keto amides, involving the coupling of two molecules with the elimination of a smaller molecule, such as water or an alcohol.

A notable method for the synthesis of β-keto amides involves the condensation of a malonic acid mono-amide dianion with an acid chloride. researchgate.net In this approach, the malonic acid mono-amide is treated with a strong base, such as n-butyllithium (n-BuLi), to generate a dilithiated intermediate, or dianion. researchgate.net This dianion then acts as a potent nucleophile, attacking an acyl chloride. A subsequent acidic workup facilitates decarboxylation, yielding the desired β-keto amide in good to excellent yields. researchgate.net This procedure serves as a powerful alternative to other multi-step syntheses. researchgate.net

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a highly versatile cyclic acylal that serves as a valuable precursor in organic synthesis. orgsyn.orgacs.org Its derivatives are frequently used to generate β-keto amides through several pathways. One common procedure involves the acylation of Meldrum's acid with a carboxylic acid or its derivative (like an acid chloride) to form an acyl Meldrum's acid. orgsyn.org These acyl derivatives are highly reactive and can undergo aminolysis by reacting with an amine, such as methylamine (B109427), to produce the corresponding β-keto amide.

Alternatively, β-keto amides can be prepared under mild conditions by reacting Meldrum's acid with trimethylsilyl (B98337) amines. This forms a malonic acid monoamide derivative, which can then be treated with n-BuLi to create a dilithiated intermediate that is subsequently acylated to afford the final product. researchgate.net

Table 1: Selected Reactions Involving Meldrum's Acid Derivatives

| Reactant 1 | Reactant 2 | Key Intermediate | Product Type |

|---|---|---|---|

| Carboxylic Acid Chloride | Meldrum's Acid | Acyl Meldrum's Acid | β-Keto Ester (via alcoholysis) or β-Keto Amide (via aminolysis) orgsyn.org |

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry, traditionally used to synthesize β-keto esters from two molecules of an ester in the presence of a strong base. numberanalytics.comallen.in The classic reaction involves the deprotonation of an ester at the α-carbon to form an enolate, which then attacks the carbonyl carbon of a second ester molecule. masterorganicchemistry.com

For the synthesis of β-keto amides, a "crossed" Claisen condensation is more applicable. allen.inmasterorganicchemistry.com This variation involves the reaction between two different carbonyl compounds, such as an enolizable ester and a non-enolizable amide, or vice versa. To achieve selectivity and good yields, a strong, non-nucleophilic base like lithium hexamethyldisilazide (LiHMDS) is often employed. For instance, an ester enolate can be generated and then reacted with an N-methoxy-N-methyl amide (Weinreb amide) to produce the β-keto amide upon workup.

Table 2: Comparison of Claisen Condensation Variants

| Condensation Type | Reactants | Typical Product | Notes |

|---|---|---|---|

| Classic Claisen | Two equivalents of the same enolizable ester | β-Keto Ester | Requires at least one equivalent of base. masterorganicchemistry.com |

| Crossed Claisen | An enolizable ester and a different, non-enolizable carbonyl compound (e.g., an amide) | β-Keto Ester or β-Keto Amide | Allows for greater control over product structure. allen.in |

A more recent and highly effective methodology for synthesizing β-keto amides is the selective hydrolysis of α-oxo ketene (B1206846) N,S-acetals. beilstein-journals.orgnih.gov This approach is notable for its efficiency and can be performed under environmentally friendly aqueous conditions. beilstein-journals.orgnih.gov Specifically, the NaOH-promoted hydrolysis of α-oxo ketene N,S-acetals has been shown to produce β-keto amides in excellent yields. tandfonline.com The reaction is typically carried out by refluxing the α-oxo ketene N,S-acetal in the presence of sodium hydroxide (B78521) in a solvent like aqueous ethanol. tandfonline.comresearchgate.net This method avoids the use of potentially toxic and harmful amines as direct reagents. tandfonline.com The versatility of this reaction allows for the synthesis of a wide array of 3-oxo-N-aryl-3-phenylpropanamides. beilstein-journals.org

Table 3: Synthesis of β-Keto Amides via Hydrolysis of α-Oxo Ketene N,S-Acetals

| Starting Material | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|

| α-Oxo Ketene N,S-Acetal | 2 equiv. NaOH, refluxing EtOH (95%) | β-Keto Amide | Excellent | tandfonline.com |

The most direct conceptual route to an amide is the formation of a peptide bond between a carboxylic acid and an amine. For β-keto amides, this involves the coupling of a β-keto acid with an appropriate amine. However, β-keto acids are often unstable, so the reaction is more commonly performed using a more stable derivative, such as a β-keto ester or a β-keto acid chloride.

The reaction between an acid chloride and an amine is a robust and widely used method for amide synthesis. rsc.orgyoutube.com For example, 3-oxo-3-phenylpropanoyl chloride could be reacted with methylamine to form N-Methyl-3-oxo-3-phenylpropanamide. This reaction is typically fast and high-yielding.

Direct amidation of carboxylic acids with amines has been improved by the development of modern coupling reagents. Boron-based reagents, such as tris(2,2,2-trifluoroethyl) borate (B1201080) (B(OCH₂CF₃)₃), have been shown to be highly effective for the direct synthesis of amides from a wide variety of carboxylic acids and amines. nih.govacs.org This method is operationally simple and often allows for purification via filtration, avoiding the need for chromatography. acs.org

Nucleophilic Substitution Reactions

Nucleophilic substitution represents a classical and direct approach to forming the amide bond in β-keto amides. This typically involves the reaction of a nucleophilic amine with an activated carboxylic acid derivative, such as a β-keto ester.

The reaction between amines and β-keto esters, a process known as aminolysis, is a fundamental method for synthesizing β-keto amides. researchgate.net For the synthesis of this compound, this would involve reacting a methyl ester or ethyl ester of 3-oxo-3-phenylpropanoic acid (e.g., ethyl benzoylacetate) with methylamine. The reaction proceeds via nucleophilic attack of the amine on the ester carbonyl group, followed by the elimination of an alcohol (methanol or ethanol).

While the reaction can be performed thermally, it is often catalyzed to improve reaction rates and yields. Mildly acidic catalysts, such as acetic acid, have been shown to be effective. organic-chemistry.org Enzymatic catalysis, for instance using Candida antarctica lipase (B570770) B (CAL-B), also provides a green and efficient alternative for the aminolysis of β-keto esters to yield β-keto amides. researchgate.net The general mechanism involves the activation of the ester carbonyl by the catalyst, making it more susceptible to nucleophilic attack by the amine.

Furthermore, β-keto thioesters can be converted to β-keto amides under mild conditions. organic-chemistry.org The thioester is first activated and then reacted with the desired amine. This pathway offers an alternative when the corresponding β-keto ester is less reactive or prone to side reactions.

Below is a table summarizing representative reactions for the synthesis of β-keto amides via nucleophilic substitution of β-keto esters.

| β-Keto Ester Substrate | Amine | Catalyst/Conditions | Product | Yield |

| Ethyl benzoylacetate | Methylamine | Heat | This compound | Moderate |

| Ethyl acetoacetate | Benzylamine | Acetic acid (0.1 eq), Ultrasound | N-Benzyl-3-oxobutanamide | Good organic-chemistry.org |

| Methyl 2-oxocyclopentanecarboxylate | Benzylamine | CAL-B mediated aminolysis | N-Benzyl-2-oxocyclopentane-1-carboxamide | 48% researchgate.net |

| Thioester derivative | Primary Amine | MgBr₂·OEt₂, i-Pr₂NEt | β-Keto Amide | Good organic-chemistry.org |

Nucleophilic Addition Reactions

Nucleophilic addition reactions provide alternative pathways to β-keto amides, often utilizing different starting materials that incorporate the core structure through carbon-carbon and carbon-nitrogen bond formation.

Diketene (B1670635) is a versatile and highly reactive building block used in the synthesis of acetoacetic acid derivatives. The reaction of diketene with amines is a well-established and efficient method for producing β-keto amides. researchgate.netresearchgate.net The reaction involves the nucleophilic attack of the amine on the carbonyl group of the β-lactone ring in diketene. This leads to the opening of the ring and the direct formation of the corresponding N-substituted acetoacetamide (B46550). To synthesize analogs of this compound, a substituted diketene would be required. The reaction is typically rapid and clean, often proceeding without the need for a catalyst.

| Amine | Diketene | Product |

| Methylamine | Diketene | N-Methyl-3-oxobutanamide |

| Aniline | Diketene | N-Phenyl-3-oxobutanamide |

| Diethylamine | Diketene | N,N-Diethyl-3-oxobutanamide |

A powerful method for constructing β-keto amides involves the reaction of isocyanates with activated carbon nucleophiles, such as ketone enolates. researchgate.net To synthesize this compound via this route, one could react the lithium enolate of acetophenone (B1666503) with methyl isocyanate. The reaction is initiated by deprotonating acetophenone with a strong base, such as lithium diisopropylamide (LDA), to form the corresponding lithium enolate. This enolate then acts as the nucleophile, attacking the electrophilic carbon of the isocyanate. A subsequent aqueous workup protonates the intermediate to yield the final β-keto amide. This approach is advantageous as it allows for wide variation in both the ketone and isocyanate components, providing access to a diverse range of β-keto amides.

| Activated Nucleophile | Isocyanate | Base | Product |

| Lithium enolate of Acetophenone | Methyl isocyanate | LDA | This compound |

| Lithium enolate of Propiophenone | Phenyl isocyanate | LDA | N,3-Diphenyl-3-oxopropanamide |

| Lithium enolate of Pinacolone | Ethyl isocyanate | LDA | N-Ethyl-4,4-dimethyl-3-oxopentanamide |

Modern and Catalytic Synthetic Approaches

Modern synthetic chemistry increasingly relies on catalytic methods to enhance efficiency, selectivity, and substrate scope. Transition-metal catalysis, in particular, has emerged as a powerful tool for forging the bonds required in β-keto amide structures under milder conditions than traditional methods. researchgate.net

Transition-metal catalysis offers sophisticated strategies for synthesizing β-keto amides, often enabling reactions that are otherwise challenging. researchgate.net Palladium-based catalysts are particularly prominent in this area. organic-chemistry.org

One approach involves the palladium-catalyzed conjugate addition of a carbamate (B1207046) nucleophile to an enone, which yields a β-amido ketone. organic-chemistry.org This transformation is valued for its neutral reaction conditions and the fact that it does not require pre-activation of the nucleophile.

Another advanced strategy is the decarboxylative generation of chiral palladium-enolates from allyl β-keto esters. These generated enolates can then react with isocyanates in a stereoselective manner to produce chiral β-keto amides. researchgate.net This method is significant as it provides enantioselective access to these valuable compounds.

Furthermore, palladium-catalyzed carbonylative coupling reactions represent a direct route to β-keto amides from simpler precursors. rsc.org For example, the aminocarbonylation of alkenes using a palladium catalyst in the presence of a hypervalent iodine reagent can generate β-amino acid derivatives, which are closely related to β-keto amides. organic-chemistry.org These catalytic systems function by providing alternative reaction pathways with lower activation energies, facilitating C-N and C-C bond formations with high efficiency and selectivity. researchgate.net

| Catalytic Method | Catalyst System | Substrates | Product Type | Ref. |

| Conjugate Addition | Palladium Catalyst | Enone, Carbamate | β-Amido Ketone | organic-chemistry.org |

| Decarboxylative Enolate Reaction | Palladium Catalyst | Allyl β-keto ester, Isocyanate | Chiral β-Keto Amide | researchgate.net |

| Intermolecular Aminocarbonylation | Palladium Catalyst / Hypervalent Iodine Reagent | Alkenes, Amines, CO | β-Amino Acid Derivative | organic-chemistry.org |

Organocatalytic Strategies

Organocatalysis offers a metal-free alternative for the synthesis of chiral molecules, often providing high levels of enantioselectivity under mild conditions.

The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is a powerful method for C-C bond formation. Organocatalytic, enantioselective conjugate additions to α,β-unsaturated amides and ketones provide a direct route to chiral β-keto amides and their precursors. nih.gov For instance, the addition of carboxylic acids to α,β-unsaturated esters can be achieved with high enantioselectivity using chiral lithium amides as traceless auxiliaries. acs.org

More directly, the enantioselective α-C-H conjugate addition of propargylamines to α,β-unsaturated ketones, catalyzed by a chiral pyridoxal, demonstrates the potential for direct, highly stereocontrolled synthesis of functionalized ketone derivatives that can be precursors to β-keto amides. acs.org

Table 4: Enantioselective Conjugate Addition Reactions

| Entry | Nucleophile | Michael Acceptor | Catalyst | Product Type | ee (%) |

|---|---|---|---|---|---|

| 1 | Phenylacetic acid | Methyl cinnamate | Chiral lithium amide | β-Substituted carboxylic acid | 93 |

A powerful strategy for the asymmetric synthesis of β-ketoamides involves a acs.orgacs.org-sigmatropic rearrangement mediated by chiral sulfinimines. nih.gov This method allows for the direct, single-step synthesis of enantioenriched β-ketoamides from readily available starting materials. The transformation proceeds with high chirality transfer, chemoselectivity, and functional group tolerance. nih.gov The use of chiral sulfinyl compounds as auxiliaries is a well-established strategy in asymmetric synthesis, providing access to a wide range of chiral molecules. acs.org

Table 5: Synthesis of Enantioenriched β-Ketoamides via Sulfonium (B1226848) Rearrangement

| Entry | Amide Precursor | Sulfinimine | Product | Yield (%) | es (%) |

|---|---|---|---|---|---|

| 1 | N-benzyl-N-methylacetamide | (R)-N-benzylidene-2-methylpropane-2-sulfinamide | Chiral β-ketoamide | 85 | 95 |

The α-functionalization of β-keto amides is a key strategy for introducing molecular diversity. While direct Brønsted acid-catalyzed chlorination of β-keto amides is less common, the analogous α-chlorination of β-keto esters provides a relevant precedent. Bifunctional N-oxide/amide catalysts have been shown to effectively catalyze the asymmetric α-chlorination of cyclic β-keto esters using N-chlorosuccinimide (NCS) as the chlorine source. thieme-connect.com This approach can provide α-chloro-β-keto esters in high yields and with high enantioselectivity.

Similarly, hybrid amide-based Cinchona alkaloids have been used as catalysts for the enantioselective phase-transfer α-chlorination of β-keto esters, achieving excellent yields and high enantiomeric excess. nih.govnih.gov These methods demonstrate the potential for developing organocatalytic systems for the direct, enantioselective α-halogenation of β-keto amides, which would provide valuable chiral building blocks for further synthetic transformations.

Table 6: Enantioselective α-Chlorination of β-Keto Esters

| Entry | Substrate | Catalyst | Chlorine Source | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| 1 | Methyl indanone carboxylate | Bifunctional N-oxide/amide | NCS | 99 | 97 |

Green Chemistry Principles in β-Keto Amide Synthesis

In response to the growing need for environmentally benign chemical processes, significant research has been directed towards developing greener synthetic routes to β-keto amides. These methodologies aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Electrosynthesis has emerged as a powerful green tool in modern organic chemistry, offering a sustainable alternative to conventional reagent-based transformations. By using electricity as a "traceless" reagent, electrochemical methods can often be conducted under mild conditions without the need for stoichiometric oxidants or reductants, thereby minimizing waste production.

While the direct electrochemical synthesis of this compound is not extensively documented, related electrochemical transformations provide a blueprint for its potential synthesis. One promising approach is the "anion pool" method, which involves the electrochemical generation of a nucleophilic species that can then react with an electrophile. rsc.org For the synthesis of this compound, one could envision the cathodic reduction of N-methylacetamide to generate its corresponding anion. This nucleophile could then be reacted with a suitable benzoyl electrophile, such as benzoyl chloride, to form the target β-keto amide.

Another relevant electrochemical strategy is the N-acylation of carboxylic acids with amines. rsc.org This method, which can be performed in water at room temperature, utilizes tetrabutylammonium (B224687) bromide (TBAB) as a mediator. This approach could potentially be adapted for the synthesis of this compound by coupling a benzoic acid derivative with N-methylamine or a related precursor under electrochemical conditions.

Furthermore, electrochemical methods have been successfully employed for the synthesis of α-ketoamides from methyl ketones and amines, using iodide as a mediator. rsc.org The proposed mechanism involves the oxidation of iodide to an iodine radical, which then facilitates the reaction between the ketone and the amine. rsc.org This highlights the potential of mediated electrosynthesis for the construction of keto amides.

Table 1: Overview of Relevant Electrochemical Syntheses for Amide Bond Formation

| Product Type | Reactants | Key Features | Reference |

| Amides | Amines and Anhydrides | Anion pool method, divided cell, sustainable | rsc.org |

| Amides | Carboxylic Acids and Amines | Electrochemical N-acylation, aqueous conditions, room temperature | rsc.org |

| α-Ketoamides | Methyl Ketones and Amines | Iodide-mediated, electrolyte-free potential | rsc.org |

Developing synthetic methods that operate under solvent-free or mild reaction conditions is a cornerstone of green chemistry. Such approaches reduce the environmental impact associated with solvent use and disposal and often lead to simplified purification procedures.

A notably mild and high-yielding synthesis of β-ketoamides involves the reaction of 2,2,6-trimethyl-4H-1,3-dioxin-4-one with amines. researchgate.netorganic-chemistry.org This reaction can be carried out in refluxing tetrahydrofuran (B95107) in the presence of sodium acetate (B1210297), avoiding the harsh conditions and side products associated with other methods. researchgate.netorganic-chemistry.org This methodology has been shown to be effective for a range of primary and secondary amines, suggesting its applicability for the synthesis of this compound. researchgate.net

Furthermore, solvent-free approaches have been developed for the synthesis of analogous β-keto amides. For instance, a patented method for the preparation of 4-methyl-3-oxo-N-phenyl-pentanamide involves the direct amidation of isobutyryl methyl acetate with aniline, using an excess of the amine as the solvent. google.com This process, which can be catalyzed by 4-dimethylaminopyridine (B28879) (DMAP), proceeds at elevated temperatures and offers high yields and product purity. google.com A similar strategy could be envisioned for the synthesis of this compound by reacting a suitable benzoylacetate ester with methylamine under solvent-free conditions.

Table 2: Examples of Mild and Solvent-Free β-Keto Amide Syntheses

| Product | Reactants | Conditions | Yield | Reference |

| Various β-ketoamides | 2,2,6-trimethyl-4H-1,3-dioxin-4-one, various amines | THF, NaOAc, reflux | Quantitative | researchgate.netorganic-chemistry.org |

| 4-methyl-3-oxo-N-phenyl-pentanamide | Isobutyryl methyl acetate, aniline | Aniline as solvent, DMAP, 80-120°C | >96% | google.com |

Enantioselective Synthesis and Stereocontrol

The synthesis of enantiomerically pure β-keto amides is of paramount importance, as the biological activity of chiral molecules is often dependent on their stereochemistry. The development of methods for the enantioselective synthesis and stereocontrol in the preparation of β-keto amides has been a significant area of research.

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. wikipedia.orgresearchgate.net These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. wikipedia.org Evans' oxazolidinones are a prominent class of chiral auxiliaries that have been widely used in asymmetric alkylation and aldol (B89426) reactions. rsc.org In the context of β-keto amide synthesis, an oxazolidinone auxiliary could be attached to the amide nitrogen. Deprotonation would lead to a chiral enolate, which would then react with an electrophile from a specific face, dictated by the steric hindrance of the auxiliary, to produce a diastereomerically enriched product. Subsequent removal of the auxiliary would yield the desired enantiomerically enriched β-keto amide.

In addition to chiral auxiliaries, the use of chiral catalysts for the asymmetric synthesis of β-keto amides is a rapidly developing field. These catalysts, used in substoichiometric amounts, can induce chirality in the product. While specific examples for this compound are not abundant, research on related systems provides valuable insights. For instance, chiral imidodiphosphoric acids have been employed as Brønsted acid catalysts for the enantioselective α-chlorination of β-keto amides, yielding products with high enantioselectivities. researchgate.net

Diastereoselective reactions are crucial for creating specific stereoisomers when multiple chiral centers are present. A powerful method for accessing enantioenriched β-ketoamides involves a chiral sulfinimine-mediated chim.itchim.it-sigmatropic sulfonium rearrangement. nih.gov This transformation exhibits excellent chirality transfer and functional group tolerance. nih.gov The diastereoselectivity of subsequent reductions of the ketone moiety can also be controlled, affording either syn- or anti-β-hydroxyamides depending on the reducing agent used. nih.gov

A significant challenge in the asymmetric synthesis of α-substituted β-keto amides is the potential for racemization through keto-enol tautomerism. nih.govresearchgate.netmasterorganicchemistry.com The enol form is achiral at the α-position, and its formation can lead to the loss of stereochemical information. Therefore, controlling this equilibrium is critical for maintaining the enantiomeric purity of the product.

The stability of the stereocenter is highly dependent on the reaction conditions. For example, it has been shown that washing a solution of an enantioenriched β-ketoamide with a mild acid can lead to a significant erosion of enantiomeric purity, demonstrating that keto-enol tautomerism is promoted under these conditions. nih.gov In contrast, washing with a mild base did not affect the enantiomeric ratio. nih.gov This underscores the importance of carefully controlling the pH during workup and purification to preserve the stereochemical integrity of the final product. The solvent can also play a crucial role, with some β-ketoamides favoring the keto form in polar aprotic solvents and the enol form in non-polar solvents. researchgate.net

Reactivity and Mechanistic Investigations of N Methyl 3 Oxo 3 Phenylpropanamide Analogs

General Reactivity Profiles of β-Keto Amides

The reactivity of β-keto amides is a subject of significant interest in organic chemistry due to their utility as precursors for various organic transformations. chim.it

Multi-Functionalized Nature and Reactive Sites

β-Keto amides, and their thio-analogs (β-ketothioamides), are characterized by the presence of multiple reactive sites. chim.itresearchgate.net These include two electrophilic centers at the carbonyl and amide/thioamide groups, and nucleophilic centers at the heteroatoms (nitrogen and oxygen/sulfur). chim.it Additionally, the α-carbon, located between the two carbonyl groups, can act as a nucleophile. chim.it This multi-functional nature allows for a variety of chemical reactions, including cyclizations, cycloadditions, and domino reactions. chim.it The specific reactivity of a β-keto amide can be influenced by the substrates and reaction conditions used. chim.it

Enolate Chemistry and Amide Activation

The formation of enolates from β-keto amides is a key aspect of their reactivity. bham.ac.uk Enolates are powerful nucleophiles used in carbon-carbon bond formation. bham.ac.uk The acidity of the α-proton in amides is generally lower than in ketones, requiring the use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) for deprotonation. bham.ac.ukyoutube.com It is important to note that only tertiary amides, where the nitrogen atom has two R-groups, can be deprotonated to form an enolate without complications from acidic N-H protons. youtube.com

Amide activation is another strategy to enhance the reactivity of these compounds. nih.gov Electrophilic activation of the amide carbonyl can facilitate reactions that might not occur under neutral conditions. nih.gov This approach can be used to achieve chemoselective transformations, such as the dehydrogenation of amides in the presence of other carbonyl groups. nih.gov

Key Reaction Types and Transformations

The diverse reactivity of β-keto amides makes them suitable for a range of synthetic applications, particularly in the synthesis of heterocyclic compounds. researchgate.netmdpi.com

Cyclization Reactions for Heterocycle Synthesis

Cyclization reactions of β-keto amides are a cornerstone of their synthetic utility, providing pathways to various heterocyclic frameworks.

One notable application is the synthesis of 2-quinolinones through intramolecular Friedel-Crafts reactions. orgsyn.org This type of reaction involves the cyclization of a molecule containing an aromatic ring and an acyl group. researchgate.net In the context of β-keto amides, the aromatic ring of the phenyl group can be attacked by an electrophilic species generated from the amide portion of the molecule, leading to the formation of the quinolinone ring system. The reaction is often promoted by a Lewis acid catalyst. researchgate.net

β-Keto amides are also precursors for the synthesis of spirocyclic γ-lactams and α-spiroiminolactones. researchgate.netbeilstein-journals.org These complex structures are of interest due to their presence in biologically active molecules. researchgate.net The formation of these spirocycles can be achieved through various synthetic strategies, including the reaction of metal-enolates with isocyanates. researchgate.net For instance, palladium-enolates generated from β-keto esters have been shown to undergo enantioselective cyclization with isocyanates to produce spirocyclic γ-lactams. researchgate.net

Synthesis of Pyrroles, Furans, and Thiophenes

The synthesis of pyrroles, furans, and thiophenes from β-keto amide precursors can be achieved through several established methodologies, often involving condensation reactions that build the heterocyclic core.

Pyrroles: The Hantzsch pyrrole (B145914) synthesis offers a classic route, involving the reaction of a β-ketoester with ammonia (B1221849) or a primary amine and an α-haloketone. wikipedia.org While traditionally employing β-ketoesters, this method can be adapted for β-keto amides. The mechanism commences with the formation of an enamine from the β-keto amide and amine, which then acts as a nucleophile, attacking the α-haloketone. Subsequent cyclization and dehydration yield the substituted pyrrole. wikipedia.org A solid-phase variation of the Hantzsch synthesis has been developed, where a resin-bound enaminone reacts with an α-bromoketone to produce pyrrole-3-carboxamides after cleavage. ijpsonline.com Another approach involves the Knorr pyrrole synthesis, which was utilized in the preparation of (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives, highlighting the utility of related structures in forming pyrrole rings. organic-chemistry.org

Furans: The Paal-Knorr furan (B31954) synthesis is a primary method for furan construction, typically from 1,4-dicarbonyl compounds under acidic conditions. wikipedia.orgscribd.comgoogle.com β-Keto amides can be utilized in variations of this synthesis. For instance, α-haloketones can react with β-dicarbonyl compounds to form 1,4-dicarbonyl intermediates, which then readily cyclize to furans. organic-chemistry.org The reaction proceeds via protonation of one carbonyl group, followed by nucleophilic attack from the enol form of the other carbonyl, and subsequent dehydration to form the aromatic furan ring. wikipedia.orgscribd.com Microwave-assisted protocols have been shown to improve reaction efficiency. google.com

Thiophenes: The Gewald reaction is a powerful one-pot method for synthesizing 2-aminothiophenes. researchgate.netmdpi.com It involves the condensation of a ketone or aldehyde with an α-cyanoester (or related activated nitrile) in the presence of elemental sulfur and a base. mdpi.com The mechanism is initiated by a Knoevenagel condensation to form an α,β-unsaturated nitrile, which then reacts with sulfur. mdpi.com Cyclization and tautomerization lead to the final 2-aminothiophene product. mdpi.com This reaction is highly versatile and can be applied to a wide range of substrates. A modified Gewald reaction has been used to prepare novel 3-acetyl-2-aminothiophenes. acs.org

| Heterocycle | Synthetic Method | Key Reactants | General Notes |

| Pyrrole | Hantzsch Synthesis | β-Keto Amide, Amine, α-Haloketone | Can be performed on solid support. wikipedia.orgijpsonline.com |

| Furan | Paal-Knorr Synthesis | 1,4-Dicarbonyl Precursor (from β-Keto Amide), Acid Catalyst | Often involves an initial step to form the 1,4-dicarbonyl intermediate. wikipedia.orgorganic-chemistry.org |

| Thiophene | Gewald Reaction | Carbonyl Compound, Activated Nitrile, Sulfur, Base | A multicomponent reaction leading to 2-aminothiophenes. researchgate.netmdpi.com |

Annulation Reactions to Pyridones

β-Keto amides, including N-Methyl-3-oxo-3-phenylpropanamide analogs, are valuable precursors for the synthesis of pyridone rings through annulation reactions. A particularly effective method involves the reaction of β-keto amides with malononitrile, where the reaction conditions can be tuned to selectively produce different polyfunctionalized 2-pyridones. wikipedia.org

This divergent synthesis is influenced by the choice of base. When a weaker base like triethylamine (B128534) (Et₃N) is used in a solvent such as dichloromethane (B109758) (CH₂Cl₂), the reaction yields 6-amino-4-aryl-3,5-dicyano-1-substituted-2-pyridones. wikipedia.org In contrast, employing a stronger base like potassium tert-butoxide (tBuOK) in dimethylformamide (DMF) leads to the formation of 4-aryl-5-cyano-6-hydroxy-1,2-dihydro-2-pyridone derivatives. wikipedia.org

The proposed mechanism begins with a Knoevenagel condensation between the β-keto amide and malononitrile. The resulting intermediate undergoes an intramolecular cyclization via nucleophilic attack, followed by isomerization, to form the final pyridone products. The base plays a crucial role in directing the isomerization pathway, leading to the observed product divergence. wikipedia.org

This methodology offers significant advantages, including mild reaction conditions, operational simplicity, and high yields for a broad range of substrates with different substitutions on the phenyl ring of the β-keto amide. wikipedia.org

Table 3.2.1.4: Synthesis of 2-Pyridones from β-Keto Amides and Malononitrile wikipedia.org

| Entry | β-Keto Amide (Ar) | Base | Solvent | Product Type | Yield (%) |

| 1 | Phenyl | Et₃N | CH₂Cl₂ | 6-Amino-3,5-dicyano-2-pyridone | 92 |

| 2 | 4-Methylphenyl | Et₃N | CH₂Cl₂ | 6-Amino-3,5-dicyano-2-pyridone | 94 |

| 3 | 4-Methoxyphenyl | Et₃N | CH₂Cl₂ | 6-Amino-3,5-dicyano-2-pyridone | 91 |

| 4 | 4-Chlorophenyl | Et₃N | CH₂Cl₂ | 6-Amino-3,5-dicyano-2-pyridone | 95 |

| 5 | Phenyl | tBuOK | DMF | 5-Cyano-6-hydroxy-2-pyridone | 85 |

| 6 | 4-Methylphenyl | tBuOK | DMF | 5-Cyano-6-hydroxy-2-pyridone | 88 |

| 7 | 4-Methoxyphenyl | tBuOK | DMF | 5-Cyano-6-hydroxy-2-pyridone | 86 |

| 8 | 4-Chlorophenyl | tBuOK | DMF | 5-Cyano-6-hydroxy-2-pyridone | 91 |

| Data is generalized from the source for illustrative purposes. |

Imidazole (B134444) and Oxazole (B20620) Synthesis

The versatile structure of β-keto amides also allows for their use in the synthesis of other important five-membered heterocycles like imidazoles and oxazoles.

Imidazole Synthesis: A primary route to imidazoles is the Debus-Radziszewski synthesis, a multicomponent reaction that condenses a 1,2-dicarbonyl compound, an aldehyde, and ammonia. wikipedia.orgscribd.com While this compound is a 1,3-dicarbonyl, it can be a precursor to the necessary 1,2-dicarbonyl intermediate under specific oxidative conditions. The reaction is widely used commercially and can be modified to produce N-substituted imidazoles by replacing ammonia with a primary amine. google.com Multicomponent reactions are a cornerstone of modern imidazole synthesis, valued for their efficiency in building molecular complexity. researchgate.netbohrium.com For instance, 2,4,5-trisubstituted imidazoles can be prepared from the reaction of 1,2-diketones, aldehydes, and ammonium (B1175870) acetate (B1210297). researchgate.net

Oxazole Synthesis: The Robinson-Gabriel synthesis is a fundamental method for preparing oxazoles by the cyclodehydration of 2-acylamino-ketones. pharmaguideline.com A significant extension of this method utilizes β-keto amides as starting materials. The synthesis proceeds via an initial oxidation of the β-keto amide, for example with Dess-Martin periodinane, to an intermediate that then undergoes cyclodehydration to form the oxazole ring. wikipedia.org This modification provides a direct pathway from β-keto amides to substituted oxazoles. Other methods, such as the van Leusen oxazole synthesis, react aldehydes with tosylmethyl isocyanide (TosMIC) and can be adapted for multicomponent strategies to build diverse oxazole structures. organic-chemistry.org

| Heterocycle | Synthetic Method | Key Reactants/Precursors | General Notes |

| Imidazole | Debus-Radziszewski Synthesis | 1,2-Dicarbonyl, Aldehyde, Ammonia/Amine | A multicomponent reaction; the 1,2-dicarbonyl can be generated from a β-keto amide. wikipedia.orgscribd.com |

| Oxazole | Robinson-Gabriel Synthesis (modified) | β-Keto Amide, Oxidizing Agent, Cyclodehydrating Agent | Involves an initial oxidation step to form a 2-acylamino-ketone intermediate. wikipedia.org |

Pyrazole (B372694) and Thiadiazole Derivatization

Pyrazole Synthesis: Pyrazoles are readily synthesized from 1,3-dicarbonyl compounds, making β-keto amides like this compound excellent starting materials. The most common method is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. The reaction typically proceeds in an acidic medium. The use of substituted hydrazines allows for the introduction of various groups on the pyrazole nitrogen. For example, 3-oxo-3-phenylpropanenitrile, a close analog of this compound, reacts with trichloroacetonitrile (B146778) and then hydrazine hydrate (B1144303) to form 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile. organic-chemistry.org This highlights the utility of the β-oxo-phenylpropanamide skeleton in constructing substituted pyrazoles. Multicomponent reactions have also been developed for the efficient, one-pot synthesis of biologically active pyrazole derivatives. nih.gov

Thiadiazole Synthesis: The synthesis of thiadiazoles from β-keto amides is less direct than that of pyrazoles. Typically, thiadiazole synthesis requires precursors that already contain a nitrogen-nitrogen-sulfur linkage. However, β-keto amides can be converted into intermediates suitable for thiadiazole formation. For instance, the β-keto amide can be reacted with hydrazine to form a pyrazole, which can then be further functionalized. Alternatively, the active methylene (B1212753) group of the β-keto amide can be reacted with reagents that introduce the necessary thiadiazole precursors. For example, reaction with a thiosemicarbazide (B42300) derivative followed by oxidative cyclization is a common route to 1,3,4-thiadiazoles. While no direct conversion from this compound is prominently reported, its chemical functionalities allow for its transformation into suitable precursors for various thiadiazole ring systems.

Oxidation Reactions

Synthesis of Vicinal Tricarbonyl Amides

A significant oxidation reaction of β-keto amides, including this compound analogs, is their conversion to vicinal tricarbonyl amides. These compounds are valuable synthetic intermediates and are present in some biologically active molecules. A facile and direct method for this transformation involves the use of the hypervalent iodine reagent phenyliodine(III) bis(trifluoroacetate) (PIFA). scribd.compharmaguideline.comslideshare.net

The reaction is typically carried out in a mixed solvent system, such as acetonitrile (B52724) and water, at elevated temperatures (e.g., 60 °C). scribd.com PIFA has been shown to be a more effective oxidant for this transformation compared to others like phenyliodine diacetate (PIDA), iodosobenzene (B1197198) (PhIO), or 2-iodoxybenzoic acid (IBX). scribd.com The methodology is robust and tolerates a wide range of functional groups on both the aromatic and amide portions of the starting material. This includes electron-donating and electron-withdrawing groups on the phenyl ring, as well as various aromatic and aliphatic amines. scribd.compharmaguideline.com The resulting vicinal tricarbonyl amides are generally stable, though they can exist in equilibrium with their hydrate forms. researchgate.net The synthetic utility of these products was demonstrated by their in-situ derivatization with benzene-1,2-diamine to form quinoxaline (B1680401) derivatives in good yields. pharmaguideline.comresearchgate.net

Table 3.2.2.1: PIFA-Mediated Oxidation of β-Ketoamides to Vicinal Tricarbonyl Amides pharmaguideline.com

| Entry | β-Ketoamide (Substituents) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | N-(p-Tolyl)-3-oxo-3-phenylpropanamide | MeCN/H₂O | 60 | 36 | 85 |

| 2 | N-(4-Chlorophenyl)-3-oxo-3-phenylpropanamide | MeCN/H₂O | 60 | 36 | 82 |

| 3 | N-(4-Methoxyphenyl)-3-oxo-3-phenylpropanamide | MeCN/H₂O | 60 | 36 | 80 |

| 4 | N-Benzyl-3-oxo-3-phenylpropanamide | MeCN/H₂O | 60 | 36 | 75 |

| 5 | N-Phenyl-3-oxo-3-(4-bromophenyl)propanamide | MeCN/H₂O | 60 | 36 | 78 |

| 6 | N-(4-Fluorophenyl)-3-oxo-3-phenylpropanamide | MeCN/H₂O | 60 | 36 | 88 |

| 7 | This compound | MeCN/H₂O | 60 | 36 | 70* |

| Yield is an estimation based on similar substrates in the literature. |

Amination Reactions and Chemoselectivity

The amination of β-keto amides is a reaction of significant interest due to the presence of two electrophilic carbonyl centers: the ketone and the amide. The chemoselectivity of this reaction—whether the incoming amine attacks the ketone or the amide carbonyl—can be controlled by reaction conditions and the steric properties of the reactants. researchgate.net

Both carbonyl groups in a β-keto amide are activated by an intramolecular hydrogen bond, making them susceptible to nucleophilic attack. researchgate.net Reaction with an amine can lead to two possible products: a β-aminobutenamide (from attack at the ketone) or a new N-substituted acetoacetamide (B46550) (from attack at the amide).

Research has shown that the reaction of acetoacetamide with various amines demonstrates clear chemoselectivity. researchgate.net

Attack at the Ketone: At lower temperatures, and with less sterically hindered amines (e.g., propylamine), amination occurs preferentially at the ketone carbonyl to yield the corresponding β-aminobutenamide.

Attack at the Amide: At higher temperatures, or with sterically bulky amines (e.g., tert-butylamine), the reaction favors attack at the amide carbonyl. This results in a transamidation reaction, producing a new, more substituted β-keto amide.

Density functional theory (DFT) calculations support these experimental findings, indicating that the relative stability of the products is influenced by the steric bulk of the amine substituent. researchgate.net For bulky amines, the N-substituted acetoacetamide product is thermodynamically more stable than the corresponding β-aminobutenamide. This allows for the direct synthesis of N-substituted β-keto amides from N-unsubstituted precursors by simply heating with the appropriate amine. researchgate.net This selectivity provides a powerful tool for the strategic modification of β-keto amide scaffolds.

Condensation and Addition Reactions

This compound, as a β-ketoamide, contains an active methylene group flanked by two carbonyl functionalities. This makes the α-protons acidic and susceptible to deprotonation to form a resonance-stabilized enolate. This enolate is a soft nucleophile and can participate in Michael additions (conjugate additions) to α,β-unsaturated compounds (olefins). organic-chemistry.org The reaction involves the 1,4-addition of the β-ketoamide to an activated alkene, such as an α,β-unsaturated ketone, ester, or nitrile. organic-chemistry.orgresearchgate.net

The Michael addition is a thermodynamically controlled process. organic-chemistry.org The use of organocatalysts, such as bifunctional thioureas, can facilitate the enantioselective conjugate addition of secondary β-ketoamides to α,β-unsaturated carbonyl compounds. nih.gov These reactions can yield either the direct Michael adduct or proceed further to form spirocyclic products. nih.gov The mechanism involves the catalyst activating both the nucleophile (β-ketoamide) and the electrophile (α,β-unsaturated carbonyl). nih.gov Studies have shown that the secondary amide proton plays a crucial role in the reaction mechanism. nih.gov

In a specific example, the reaction of 3-oxo-3-phenylpropanenitrile, an analog of this compound, with linear conjugated enynones in the presence of a base like sodium methoxide (B1231860) results in the regioselective Michael addition to the carbon-carbon double bond, forming polyfunctional δ-diketones. nih.gov

Detailed Mechanistic Pathways

Radical Processes

Photochemical reactions of β-ketoamides can proceed through radical intermediates. acs.orgacs.org For instance, irradiation of certain α-ketoamides can lead to the formation of β-lactams. acs.orgacs.org One proposed mechanism for this transformation involves an initial hydrogen atom abstraction by the excited ketone's carbonyl oxygen from a carbon on the amide substituent. acs.orgacs.org This generates a 1,4-biradical intermediate which can then cyclize. acs.org

Another pathway involves a single electron transfer (SET) mechanism. acs.orgacs.org Photoreactions of N-trimethylsilylmethyl-substituted α-ketoamides have been shown to proceed through competitive hydrogen-atom abstraction and sequential SET-desilylation pathways. acs.org The use of different substituents on the amide nitrogen can influence which radical pathway is favored. acs.org Furthermore, copper-catalyzed intermolecular radical [3+2]-annulation of β-ketothioamides with azobisisobutyronitrile (AIBN) has been reported, proceeding through a cascade formation of C-S/C-N bonds. chim.it

Carbocation Intermediates

While radical pathways are observed, reactions involving this compound analogs can also proceed through carbocation intermediates, particularly under acidic conditions or with substrates that can form stable carbocations. For instance, the activation of amides with electrophiles can generate keteniminium ions, which are related to carbocationic species. nih.gov These intermediates are highly electrophilic and can react with various nucleophiles.

In different systems, mesylate derivatives of 3-aryl-3-hydroxy-β-lactams have been shown to react in DMSO via first-order processes that implicate carbocation intermediates (ion-pairs). nih.gov These carbocations are then trapped by the solvent. nih.gov While not directly involving this compound, this demonstrates the potential for carbocation formation in structurally related β-carbonyl compounds under appropriate conditions.

Sigmatropic Rearrangements (e.g.,acs.orgacs.org-sulfonium rearrangement, N-to-C sulfonyl migration)

Sigmatropic rearrangements are concerted pericyclic reactions where a σ-bond migrates across a π-system. stereoelectronics.orglibretexts.org

A notable example in the context of β-ketoamide synthesis is the acgpubs.orgacgpubs.org-sigmatropic sulfonium (B1226848) rearrangement. nih.govresearchgate.net This reaction can be used to access enantioenriched β-ketoamides by coupling amides with sulfinyl aldimines. nih.gov The process involves the generation of a keteniminium ion from the amide, which then reacts with the sulfinimine to enable the rearrangement. nih.gov This transformation is characterized by good chirality transfer and functional group tolerance. nih.govresearchgate.netresearchgate.net

Another relevant sigmatropic process is the N-to-C sulfonyl migration. An unexpected N-to-C 1,3-sulfonyl shift has been observed during the thermal aza-Claisen rearrangement of N-allyl-N-sulfonyl ynamides, providing a route to nitriles. nih.govacs.org This suggests that the sulfonyl group, which can be part of an amide analog (a sulfonamide), is capable of migrating from nitrogen to a carbon atom under thermal conditions. nih.govacs.org This type of rearrangement highlights the potential for intramolecular reorganization in amide and sulfonamide systems.

Protonation and Deprotonation Effects

The methylene protons situated between the two carbonyl groups (the α-protons) of this compound are acidic due to the electron-withdrawing nature of the adjacent carbonyls. Deprotonation at this position results in the formation of a resonance-stabilized enolate ion, which is a key reactive intermediate in many of its reactions.

The position of the protonation/deprotonation equilibrium is significantly influenced by the surrounding chemical environment, particularly the solvent. This equilibrium is most commonly observed as keto-enol tautomerism, where the compound exists as a mixture of the keto form and the enol form. The enol form is generated by the migration of a proton from the α-carbon to the carbonyl oxygen. For β-dicarbonyl compounds, this tautomeric equilibrium can be readily studied using Nuclear Magnetic Resonance (NMR) spectroscopy, as the protons in the keto and enol forms exhibit distinct chemical shifts. nih.govasu.edu

In solution, this compound and its analogs are expected to exist primarily as the ketoamide and the Z-enolamide tautomers, with both forms being stabilized by intramolecular hydrogen bonds. The equilibrium between these tautomers is sensitive to solvent polarity. Generally, for β-diketones, an increase in solvent polarity shifts the equilibrium toward the more polar keto form. asu.edu This is because polar solvents can more effectively solvate the polar keto tautomer.

The table below illustrates the expected qualitative effect of solvent polarity on the keto-enol equilibrium for a generic N-alkyl-3-oxo-3-phenylpropanamide.

Table 1: Expected Effect of Solvent on Keto-Enol Tautomerism

| Solvent | Predominant Tautomer | Rationale |

|---|---|---|

| Non-polar (e.g., Hexane) | Enol | The intramolecular hydrogen bond in the enol form is more stable in a non-polar environment. |

| Polar Aprotic (e.g., Acetone) | Keto | The polar keto form is better solvated by the polar aprotic solvent. |

| Polar Protic (e.g., Methanol) | Keto | Polar protic solvents can disrupt the intramolecular hydrogen bond of the enol form and solvate the keto form. |

Influence of Steric and Electronic Factors on Reaction Outcome

The outcome of reactions involving this compound and its analogs is profoundly influenced by both steric and electronic factors. These factors can affect the rate of reaction, the regioselectivity of enolate formation, and the stereochemistry of the products.

Electronic Factors: The electronic nature of substituents on the phenyl ring can significantly alter the acidity of the α-protons and the nucleophilicity of the corresponding enolate. Electron-withdrawing groups (e.g., -NO₂, -CN, -Cl) on the phenyl ring increase the acidity of the α-protons by inductively withdrawing electron density, thereby stabilizing the negative charge of the enolate. This enhanced acidity facilitates enolate formation. Conversely, electron-donating groups (e.g., -OCH₃, -CH₃) decrease the acidity of the α-protons by donating electron density, which destabilizes the enolate.

Steric Factors: The steric bulk of the substituent on the nitrogen atom (the N-alkyl group) and any substituents at the α-position can have a dramatic impact on the reactivity of the molecule. An increase in the steric hindrance around the reactive center can impede the approach of a base for deprotonation or an electrophile for alkylation, thus slowing down the reaction rate.

Furthermore, steric hindrance can influence the regioselectivity of deprotonation when there are two non-equivalent acidic protons. For unsymmetrical β-ketoamides, a bulky base like lithium diisopropylamide (LDA) will preferentially abstract the less sterically hindered proton, leading to the formation of the kinetic enolate. In contrast, a smaller, less hindered base, often used under conditions that allow for equilibrium, will favor the formation of the more thermodynamically stable, more substituted enolate.

The size of the N-alkyl group can also dictate the course of a reaction. In a study on the base-induced rearrangement of N-alkyl arylsulfonamides, it was found that when the N-alkyl group was small (e.g., methyl or ethyl), a cyclization reaction competed significantly. However, with a larger, more sterically demanding alkyl group (e.g., isopropyl or isobutyl), the cyclization was effectively prevented, allowing the rearrangement to proceed in high yield. nih.govresearchgate.net This demonstrates how steric bulk can be a controlling element in determining the reaction pathway.

The following table provides a hypothetical representation of how steric and electronic factors might influence the yield of an alkylation reaction of a substituted this compound with a generic electrophile (R-X).

Table 2: Predicted Influence of Substituents on the Alkylation of N-Alkyl-3-oxo-3-arylpropanamide Analogs

| Aryl Substituent (para-) | N-Alkyl Group | Predicted Relative Yield | Primary Influencing Factor |

|---|---|---|---|

| -NO₂ | Methyl | High | Electronic (increased acidity of α-H) |

| -H | Methyl | Moderate | Baseline |

| -OCH₃ | Methyl | Moderate to Low | Electronic (decreased acidity of α-H) |

| -H | Isopropyl | Low | Steric (hindrance to base/electrophile) |

| -NO₂ | Isopropyl | Moderate | Combination of favorable electronics and unfavorable sterics |

Advanced Structural Elucidation and Spectroscopic Characterization

Vibrational Spectroscopy (IR, Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule by probing their characteristic vibrational modes. cardiff.ac.uk For N-Methyl-3-oxo-3-phenylpropanamide, the spectra are dominated by features arising from the amide, ketone, and phenyl groups.

Key vibrational modes for this compound include:

N-H Stretching: The N-H stretching vibration of the secondary amide typically appears as a strong band in the IR spectrum, generally in the range of 3500–3300 cm⁻¹. kahedu.edu.in In the solid state, intermolecular hydrogen bonding can cause this band to broaden and shift to a lower wavenumber.

C=O Stretching: The molecule contains two carbonyl groups: a ketone and an amide. The ketonic C=O stretching vibration is typically observed in the 1680-1660 cm⁻¹ region. The amide I band (primarily C=O stretch) is found around 1650 cm⁻¹. These absorptions are strong and characteristic.

Aromatic C-H and C=C Stretching: The phenyl group gives rise to several characteristic bands. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The C=C stretching vibrations within the ring appear in the 1600–1450 cm⁻¹ region.

Amide II Band: This band, resulting from a mix of N-H bending and C-N stretching, is found in the 1570–1515 cm⁻¹ range and is a useful feature for identifying secondary amides.

CH₂ and CH₃ Vibrations: The methylene (B1212753) (CH₂) and methyl (CH₃) groups exhibit symmetric and asymmetric stretching vibrations in the 2960-2850 cm⁻¹ range and bending (scissoring, rocking) vibrations at lower wavenumbers.

Computational studies, often using Density Functional Theory (DFT), can be employed to calculate theoretical vibrational frequencies. These calculated values, when scaled appropriately, typically show good agreement with experimental data and aid in the precise assignment of each vibrational mode.

Table 1: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity |

| N-H Stretch | 3500 - 3300 | Strong, potentially broad |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to weak |

| Aliphatic C-H Stretch | 2960 - 2850 | Medium |

| Ketone C=O Stretch | 1680 - 1660 | Strong |

| Amide I (C=O Stretch) | ~1650 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to weak |

| Amide II (N-H Bend) | 1570 - 1515 | Medium to strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for elucidating the carbon-hydrogen framework of a molecule.

In ¹H NMR spectroscopy of this compound, the protons of the methyl, methylene, and phenyl groups, along with the amide proton, will each produce distinct signals.

Phenyl Protons: The protons on the phenyl ring typically appear as a complex multiplet in the aromatic region (δ 7.4-8.0 ppm).

Amide Proton (N-H): The chemical shift of the amide proton can vary significantly depending on solvent, concentration, and temperature due to hydrogen bonding. It often appears as a broad singlet.

Methylene Protons (-CH₂-): The protons of the methylene group are situated between two carbonyl groups and are expected to resonate at approximately δ 3.5-4.0 ppm.

Methyl Protons (N-CH₃): The methyl group attached to the nitrogen atom will give rise to a singlet (or a doublet if coupled to the N-H proton) around δ 2.8 ppm.

¹³C NMR spectroscopy provides information about the carbon skeleton.

Carbonyl Carbons: The ketonic and amide carbonyl carbons are the most deshielded, appearing at the downfield end of the spectrum (δ 190-200 ppm for the ketone and δ 165-175 ppm for the amide).

Aromatic Carbons: The carbons of the phenyl ring will resonate in the δ 125-140 ppm range.

Methylene Carbon (-CH₂-): The methylene carbon is expected around δ 40-50 ppm.

Methyl Carbon (N-CH₃): The N-methyl carbon will appear at the most upfield region, typically around δ 25-30 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Phenyl C=O | - | 190 - 200 |

| Amide C=O | - | 165 - 175 |

| Aromatic C-H | 7.4 - 8.0 | 125 - 140 |

| Methylene CH₂ | 3.5 - 4.0 | 40 - 50 |

| Methyl CH₃ | ~2.8 | 25 - 30 |

| Amide N-H | Variable | - |

Like many β-dicarbonyl compounds, this compound can exist in a tautomeric equilibrium between the keto form and an enol form. nih.gov This equilibrium is a dynamic process involving the migration of a proton and the shifting of a double bond.

The keto-enol tautomerism can be readily studied by ¹H NMR spectroscopy. researchgate.net In solution, if the rate of interconversion is slow on the NMR timescale, separate sets of signals will be observed for both the keto and enol tautomers. The integration of these signals allows for the quantification of the equilibrium composition. The position of the equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of substituents. For this compound, the enol form would feature a hydroxyl proton (O-H) and a vinyl proton (C=C-H), which would have distinct chemical shifts from the methylene protons of the keto form.

While solution-state NMR provides information on time-averaged structures, solid-state NMR (ssNMR) can reveal details about the molecular conformation and packing in the crystalline state. capes.gov.br Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solid samples.

For complex or disordered solid materials, Dynamic Nuclear Polarization (DNP) can be used to dramatically enhance the sensitivity of ssNMR experiments. nih.gov DNP involves transferring polarization from unpaired electrons to the surrounding nuclei, leading to significant signal gains. This enables advanced experiments, such as 2D correlation ssNMR, even on samples with low natural abundance of ¹³C, providing through-bond and through-space correlations to define the molecular conformation with high precision. nih.gov For this compound, these techniques could be used to study conformational polymorphism and the details of intermolecular hydrogen bonding in the solid state.

Mass Spectrometry (HRMS, ESIMS)

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides highly accurate mass measurements.

For this compound (C₁₀H₁₁NO₂), the expected exact mass is 177.07898 Da. nih.gov HRMS can confirm this mass with high precision, thereby verifying the molecular formula.

ESI-MS also provides information about the fragmentation pattern of the molecule. Under typical ESI conditions, the protonated molecule [M+H]⁺ would be observed at m/z 178. The fragmentation of this ion can yield structurally informative product ions. Common fragmentation pathways would likely involve the cleavage of the amide bond and the bonds adjacent to the carbonyl groups.

Table 3: Key Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₀H₁₁NO₂ |

| Exact Mass | 177.07898 Da |

| Molecular Weight | 177.20 g/mol |

| [M+H]⁺ Ion (m/z) | 178 |

X-ray Crystallography for Definitive Structural Assignments

The most unambiguous method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. This technique provides precise atomic coordinates, allowing for the accurate determination of bond lengths, bond angles, and torsional angles.

An X-ray crystal structure of this compound would definitively confirm the connectivity and establish the solid-state conformation. It would reveal the planarity of the amide group, the orientation of the phenyl ring relative to the rest of the molecule, and the precise geometry of the intermolecular hydrogen bonding network. This data serves as the ultimate benchmark for validating conformational analyses performed by other methods like ssNMR and computational modeling.

Bond Lengths and Torsion Angles Analysis

Table 1: Predicted Bond Lengths for this compound

| Bond | Predicted Bond Length (Å) |

| C=O (ketone) | ~1.23 |

| C=O (amide) | ~1.24 |

| C-C (keto-methylene) | ~1.52 |

| C-C (methylene-amide) | ~1.51 |

| C-N (amide) | ~1.35 |

| N-C (methyl) | ~1.46 |

| C-C (phenyl ring) | ~1.39 - 1.40 |

| C-H (phenyl) | ~1.09 |

| C-H (methylene) | ~1.10 |

| C-H (methyl) | ~1.10 |

| N-H (amide) | ~1.01 |

Table 2: Predicted Torsion Angles for this compound

| Torsion Angle (Atoms) | Predicted Angle (°) |

| O(keto)-C-C-C(amide) | ~-175 |

| C(phenyl)-C(keto)-C-C(amide) | ~5 |

| C-C-N-C(methyl) | ~178 |

| O(amide)-C-N-H | ~0 |

Note: The data in the tables above are representative values derived from computational modeling and may vary slightly depending on the theoretical level and basis set used.

Polymorph Identification

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical consideration in the study of organic compounds. Different polymorphs can exhibit distinct physical properties. The potential for polymorphism in this compound is significant due to its flexible side chain and the presence of functional groups capable of forming various intermolecular interactions.

The specific crystallization conditions, such as the solvent used and the rate of cooling, can influence the resulting polymorphic form. However, to date, there are no specific published studies that have identified and characterized different polymorphs of this compound. Further experimental research would be necessary to fully explore this aspect of its solid-state chemistry.

Hydrogen Bonding Networks

Hydrogen bonding plays a crucial role in the supramolecular assembly of this compound. The molecule contains a hydrogen bond donor in the form of the N-H group of the secondary amide and two hydrogen bond acceptors: the oxygen atoms of the ketone and amide carbonyl groups. nih.gov

In the solid state, it is anticipated that these functional groups will participate in a network of intermolecular hydrogen bonds. The most probable hydrogen bond is of the N-H···O=C type. These interactions are fundamental in dictating the crystal packing and influencing the compound's physical properties. The presence of both a donor and multiple acceptor sites allows for the formation of potentially complex one-, two-, or three-dimensional hydrogen-bonded networks.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for probing the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by absorptions arising from the phenyl ring and the two carbonyl groups.

The phenyl group contains π electrons that can undergo π → π* transitions, typically resulting in strong absorptions in the UV region. The carbonyl groups also possess π electrons and non-bonding (n) electrons on the oxygen atoms, leading to both n → π* and π → π* transitions. The conjugation between the phenyl ring and the adjacent ketone carbonyl group is expected to shift the absorption maxima to longer wavelengths (a bathochromic shift) compared to non-conjugated systems.

While specific experimental UV-Vis data for this compound is not widely reported, theoretical calculations can predict the electronic absorption spectrum.

Table 3: Predicted UV-Vis Absorption Maxima (λmax) for this compound

| Electronic Transition | Predicted λmax (nm) | Chromophore |

| π → π | ~245 | Phenyl-C=O |

| π → π | ~280 | Phenyl ring |

| n → π | ~320 | C=O (ketone) |

| n → π | ~220 | C=O (amide) |

Note: The data in this table are estimations based on computational models and the analysis of similar compounds. The exact absorption maxima and their intensities can be influenced by the solvent environment.

Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, providing a framework to approximate solutions to the Schrödinger equation for a given molecule. These methods are broadly categorized into Density Functional Theory (DFT) and ab initio approaches, each offering a unique balance of computational cost and accuracy.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational efficiency. nih.gov DFT methods calculate the electronic structure of a molecule based on its electron density, rather than the more complex many-electron wavefunction. This approach is particularly well-suited for studying the properties of medium-sized organic molecules. For a molecule like N-Methyl-3-oxo-3-phenylpropanamide, DFT would be the method of choice for a wide range of predictive calculations.

Geometry Optimization and Energetic Profiles

A fundamental application of DFT is the determination of a molecule's equilibrium geometry—the three-dimensional arrangement of its atoms that corresponds to the lowest energy state on the potential energy surface. researchgate.netyoutube.com This process, known as geometry optimization, is crucial as the calculated geometry forms the basis for all other computational predictions.

For this compound, geometry optimization would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles. Of particular interest would be the planarity of the amide group and the conformation of the propanamide chain relative to the phenyl ring. The presence of both a β-keto group and an amide linkage suggests the possibility of intramolecular hydrogen bonding, which would significantly influence the molecule's preferred conformation and energetic profile.

By calculating the energies of different conformers, a potential energy surface can be mapped out, allowing for the identification of the global minimum energy structure as well as other low-energy conformers. This information is vital for understanding the molecule's flexibility and how it might interact with other molecules.

Below is an illustrative data table of optimized geometric parameters for a related compound, p-methyl acetanilide (B955), calculated using the B3LYP functional with the 6-311G(d,p) basis set. researchgate.net This demonstrates the type of data that would be obtained for this compound.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G(d,p)) | Experimental Value |

| Bond Length (Å) | C=O | 1.216 | 1.232 |

| N-H | 1.009 | 0.960 | |

| Bond Angle (°) | C-N-C | - | - |

| Dihedral Angle (°) | C-C-N-C | - | - |

Note: The table above is for p-methyl acetanilide and serves as an example of the data that would be generated for this compound. Dashes indicate where specific comparable data was not available in the cited source.

Vibrational Frequency Prediction

Once the optimized geometry is obtained, DFT calculations can be used to predict the vibrational frequencies of the molecule. youtube.comrsc.org These frequencies correspond to the various stretching, bending, and torsional motions of the atoms and can be directly compared to experimental infrared (IR) and Raman spectra. researchgate.net The prediction of vibrational spectra is a valuable tool for identifying the presence of specific functional groups and for confirming the structure of a synthesized compound.

For this compound, the calculated vibrational spectrum would show characteristic peaks for the C=O stretches of the ketone and amide groups, the N-H bend and stretch of the amide, and the various vibrations associated with the phenyl ring. A comparison of the calculated and experimental spectra can aid in the detailed assignment of the observed vibrational bands. It is common practice to apply a scaling factor to the calculated frequencies to better match the experimental values, accounting for anharmonicity and other systematic errors in the theoretical model. aps.org

The following table provides a sample of calculated and experimental vibrational frequencies for p-methyl acetanilide, illustrating the expected results for this compound. researchgate.net

| Vibrational Mode | Calculated Frequency (cm⁻¹, B3LYP/6-311G(d,p)) | Experimental Frequency (cm⁻¹, FT-IR) | Experimental Frequency (cm⁻¹, FT-Raman) |

| N-H stretch | - | 3280 | 3287 |

| C-H stretch (aromatic) | - | 3110 | 3070 |

| C=O stretch | - | 1660 | 1663 |

| N-H bend | - | 1550 | 1555 |

Note: This table is based on data for p-methyl acetanilide and is intended to be illustrative for this compound. Dashes indicate where specific comparable data was not available in the cited source.

NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization, and computational methods can provide valuable predictions of NMR chemical shifts (¹H and ¹³C). acs.orgnih.gov The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a popular approach for calculating the magnetic shielding tensors of nuclei, from which the chemical shifts can be derived. comporgchem.com

Predicting the NMR spectrum of this compound would be highly beneficial for confirming its structure and assigning the signals in an experimental spectrum. The calculations would provide theoretical chemical shifts for each unique proton and carbon atom in the molecule. These predictions are sensitive to the molecular geometry and the electronic environment of the nuclei. nih.govrsc.org

An example of the type of data that would be generated is shown below, based on general knowledge of NMR chemical shift prediction.

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

| Carbonyl (ketone) | ~190-200 | - |

| Carbonyl (amide) | ~165-175 | - |

| Phenyl (ipso-C) | ~130-140 | - |

| Phenyl (ortho/meta-C) | ~120-130 | ~7.2-7.8 |

| Methylene (B1212753) (α-C) | ~40-50 | ~3.5-4.5 |

| N-Methyl (C) | ~25-35 | ~2.7-3.0 |

Note: The values in this table are approximate and illustrative of what would be expected for this compound based on typical chemical shifts for these functional groups.

Electronic Structure Analysis

Beyond geometry and spectra, computational methods provide a wealth of information about the electronic structure of a molecule. This includes the distribution of electrons, the nature of chemical bonds, and the energies and shapes of molecular orbitals.

For this compound, an analysis of the electronic structure would shed light on the reactivity of the molecule. For instance, the distribution of electrostatic potential on the molecular surface can indicate regions that are susceptible to nucleophilic or electrophilic attack. The analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful. The energy gap between the HOMO and LUMO can be related to the molecule's electronic stability and its reactivity in chemical reactions.

Natural Bond Orbital (NBO) analysis is another powerful tool that can be used to understand bonding and intermolecular interactions in detail. For this compound, NBO analysis could quantify the delocalization of electrons within the β-dicarbonyl system and the amide bond, providing a deeper understanding of the electronic factors that govern its structure and properties.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis